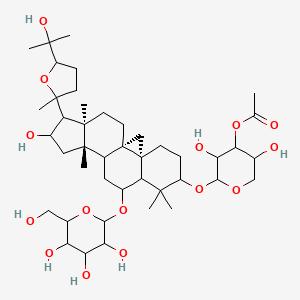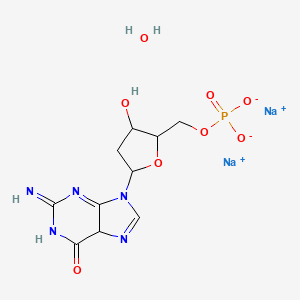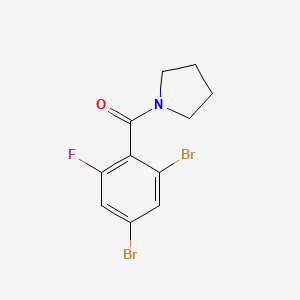
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2,4-dibromo-6-fluorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with different functional groups replacing the bromine atoms.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for developing new materials with specific electronic or optical properties.
Biological Studies:
Mechanism of Action
The mechanism of action of (2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
(2,4-Dibromo-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Unique due to the combination of bromine, fluorine, and pyrrolidine.
(2,4-Dichloro-6-fluorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with chlorine atoms instead of bromine.
(2,4-Dibromo-6-chlorophenyl)(pyrrolidin-1-yl)methanone: Similar structure but with chlorine instead of fluorine.
Uniqueness: The presence of both bromine and fluorine atoms in this compound provides unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, offering potential advantages in specific applications.
Properties
Molecular Formula |
C11H10Br2FNO |
|---|---|
Molecular Weight |
351.01 g/mol |
IUPAC Name |
(2,4-dibromo-6-fluorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H10Br2FNO/c12-7-5-8(13)10(9(14)6-7)11(16)15-3-1-2-4-15/h5-6H,1-4H2 |
InChI Key |
MPUKRRYRBHPILY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2Br)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


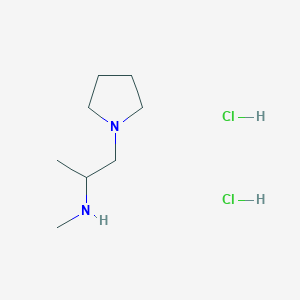
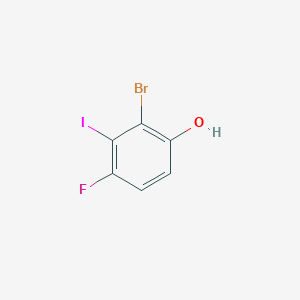
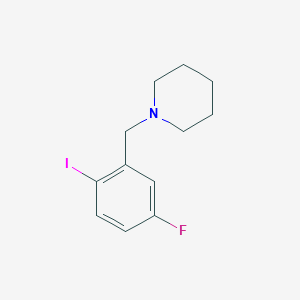
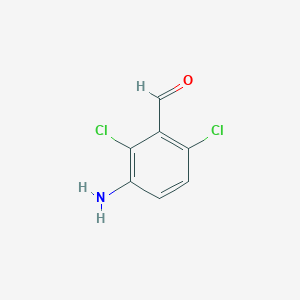
![[(3R)-3-amino-4-(phenylsulfanyl)butyl]dimethylamine](/img/structure/B14780764.png)
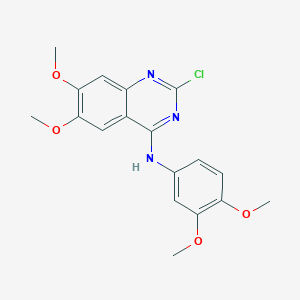
![N-[1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14780772.png)
![1-(3,6-Diazabicyclo[3.2.1]octan-3-yl)ethanone](/img/structure/B14780773.png)
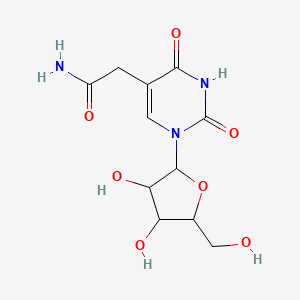
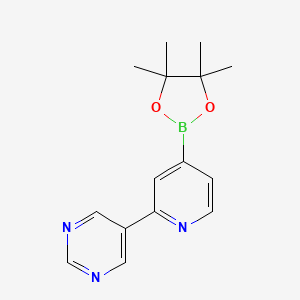
![methyl (3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B14780780.png)
